2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid
Description
Properties
IUPAC Name |
2-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)3-7-5-4-13-2-1-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFLMTDDRGAYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid is a heterocyclic compound belonging to the pyrazole family. This compound has garnered interest due to its potential biological activities, including anti-inflammatory and anticancer properties. The molecular formula of this compound is , with a molecular weight of approximately 168.15 g/mol.
Chemical Structure
The structure of this compound features a fused pyranopyrazole system that contributes to its biological activity. The presence of functional groups such as carboxylic acid enhances its reactivity and interaction with biological targets.
Anti-Inflammatory Effects
Recent studies have demonstrated the anti-inflammatory potential of compounds related to the pyrazole family. For instance, derivatives of pyrazole have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. One study reported that certain pyrazole derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Anticancer Properties
The anticancer activity of this compound has been explored through various in vitro assays. A notable investigation involved testing against several cancer cell lines including MCF-7 (breast cancer), U-87 MG (glioblastoma), and A549 (lung cancer). The results indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the micromolar range .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 7d | MCF-7 | 59.24 | |
| Compound 7f | U-87 MG | 70.30 | |
| Compound 7c | A549 | 81.60 |
The mechanism of action for this compound involves the inhibition of specific enzymes and pathways associated with inflammation and cancer progression. It is believed that these compounds may inhibit kinases involved in inflammatory signaling pathways or induce apoptosis in cancer cells through various mechanisms such as the modulation of the PI3K/AKT/mTOR pathway .
Study on Anti-Inflammatory Activity
In one study published in MDPI's journal, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects. The most potent compounds demonstrated significant inhibition percentages compared to standard treatments .
Research on Anticancer Activity
Another research article highlighted the synthesis of novel pyrazole derivatives that were tested against various cancer cell lines. The results indicated promising anticancer activity with selectivity towards specific cancer types while maintaining lower toxicity levels towards normal cells .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds related to 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid exhibit significant anti-inflammatory effects. For example:
- Mechanism : The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response.
- Case Study : A study demonstrated that similar pyrazole derivatives achieved IC50 values ranging from 0.034 to 0.052 µM against COX-2, suggesting potential for this compound to exhibit comparable efficacy.
Analgesic Effects
The analgesic properties of this compound are noteworthy:
- Mechanism : The analgesic effect is likely mediated through the inhibition of prostaglandin synthesis via COX enzyme inhibition.
- Case Study : In animal models, certain synthesized pyrazoles showed pain relief comparable to established analgesics like diclofenac sodium. This highlights the potential application of this compound in pain management therapies.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Mechanism : The compound may induce apoptosis or cause cell cycle arrest in cancer cells.
- Case Study : Research has shown that structurally similar compounds inhibited cell proliferation in multiple cancer cell lines. This suggests that this compound could be a promising candidate for further anticancer drug development.
Summary of Applications
The applications of this compound can be summarized as follows:
| Application | Mechanism | Case Study Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Analgesic | Inhibition of prostaglandin synthesis | |
| Anticancer | Induction of apoptosis/cell cycle arrest |
Comparison with Similar Compounds
1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic Acid (CAS RN: 912635-70-2)
- Molecular Formula : C₇H₈N₂O₂S
- Molecular Weight : 184.22 g/mol
- Key Differences: The pyrano ring oxygen is replaced with sulfur, forming a thiopyrano group. Implications:
- Sulfur’s larger atomic radius and polarizability may enhance lipophilicity compared to the oxygen-containing target compound.
1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid (CAS RN: 32286-99-0)
- Molecular Formula : C₉H₁₂N₂O₂
- Molecular Weight : 180.21 g/mol
- Key Differences: Features an indazole core (fused benzene-pyrazole) instead of a pyrano-pyrazole system. A methyl group substitutes the pyrazole’s 1-position. Implications:
- The methyl group introduces steric effects that may hinder interactions with hydrophobic binding pockets .
(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol (CAS RN: 1351386-56-5)
- Molecular Formula : C₇H₁₀N₂O₂
- Molecular Weight : 154.17 g/mol
- Key Differences :
- Replaces the acetic acid group with a hydroxymethyl (-CH₂OH) substituent.
- Implications :
- The hydroxyl group is less acidic (pKa ~15) than a carboxylic acid (pKa ~4-5), reducing ionization at physiological pH.
- Lower molecular weight and polarity may improve membrane permeability but limit salt formation .
Structural and Functional Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group | Structural Feature |
|---|---|---|---|---|
| 2-(1,4,6,7-THPyrano[4,3-c]pyrazol-3-yl)acetic acid | C₉H₁₂N₂O₃ | 196.20 | Acetic acid (-CH₂COOH) | Pyrano-pyrazole with methylene linker |
| 1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid | C₇H₈N₂O₂S | 184.22 | Carboxylic acid (-COOH) | Thiopyrano-pyrazole |
| 1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | C₉H₁₂N₂O₂ | 180.21 | Carboxylic acid (-COOH) | Indazole core with methyl group |
| (1,4,6,7-THPyrano[4,3-c]pyrazol-3-yl)methanol | C₇H₁₀N₂O₂ | 154.17 | Hydroxymethyl (-CH₂OH) | Pyrano-pyrazole with hydroxyl group |
Key Research Findings
Its pKa (~4.5) is comparable to other carboxylic acids, favoring salt formation in drug formulations . The thiopyrano analog’s sulfur atom may slightly reduce aqueous solubility due to increased lipophilicity .
Biological Relevance :
- The methylene linker in the target compound could improve binding to flexible enzyme active sites compared to rigid analogs like 1-methyl-indazole-3-carboxylic acid .
- The indazole derivative’s aromaticity may enhance metabolic stability but reduce target specificity in vivo .
Synthetic Accessibility :
- The hydroxymethyl analog (CAS RN: 1351386-56-5) is synthetically simpler due to fewer functional groups, but its lack of ionizable groups limits pharmaceutical applicability .
Preparation Methods
Step 1: Formation of 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate
- Reagents: Tetrahydropyranone (compound 1), diethyl oxalate, lithium bis(trimethylsilyl)amide (LiHMDS)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Under argon atmosphere, cool to -70 to -80 °C; slow addition of tetrahydropyranone and diethyl oxalate mixture into LiHMDS solution
- Reaction time: 30 to 120 minutes at low temperature
- Workup: Warm to -5 to 10 °C, quench with water, adjust pH to 2-3 with concentrated hydrochloric acid, extract with ethyl acetate, wash with saturated saline, and concentrate to obtain crude compound 2 as a reddish-brown liquid
| Parameter | Range/Value |
|---|---|
| Molar ratio tetrahydropyranone : LiHMDS | 1 : 0.5 to 1.2 |
| Molar ratio tetrahydropyranone : diethyl oxalate | 1 : 0.5 to 1.2 |
| Reaction temperature | -70 to -80 °C |
| pH adjustment after quench | 2 to 3 |
| Reaction time | 30 to 120 minutes |
Step 2: Cyclization to form ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
- Reagents: Crude compound 2, hydrazine hydrate
- Solvent: Glacial acetic acid
- Conditions: 20-30 °C, slow addition of hydrazine hydrate, stirring overnight
- Workup: After reaction completion (TLC monitoring), add water and ethyl acetate, adjust pH to 8-9 using solid sodium carbonate, extract organic layer, wash with brine, concentrate, add petroleum ether to precipitate crude compound 3 as a white solid
| Parameter | Range/Value |
|---|---|
| Temperature | 20-30 °C |
| pH after sodium carbonate addition | 8-9 |
| Reaction time | Overnight (~12-16 h) |
Step 3: Hydrolysis to yield this compound
- Reagents: Crude compound 3, aqueous lithium hydroxide
- Solvent: Ethanol
- Conditions: 10-20 °C for LiOH addition, then 40-60 °C for 2-3 hours hydrolysis
- Workup: Concentrate reaction mixture, acidify to pH 1-2 with dilute hydrochloric acid at 10-20 °C, filter and wash precipitated white solid, dry to obtain pure compound 4
| Parameter | Range/Value |
|---|---|
| LiOH addition temperature | 10-20 °C |
| Hydrolysis temperature | 40-60 °C |
| Hydrolysis time | 2-3 hours |
| Acidification pH | 1-2 |
Yields and Purity
- The overall yield for the three-step process is approximately 65% .
- Purity of the final product reaches 99% after simple petroleum ether pulping.
- The intermediates (compound 2 and compound 3) require only straightforward post-treatment and no complex chromatographic purification, facilitating scale-up.
Advantages of the Presented Method
| Aspect | Advantage Description |
|---|---|
| Raw Materials | Uses affordable and safer raw materials (tetrahydropyranone, diethyl oxalate) |
| Reaction Conditions | Mild temperatures and atmospheric pressure |
| Safety | Avoids explosive ethyl diazoacetate |
| Purification | Simple post-treatment without need for column chromatography |
| Yield | Improved total yield (~65%) |
| Scalability | Suitable for industrial scale due to mild conditions and safety |
Summary Table of Preparation Steps
| Step | Reactants & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Tetrahydropyranone + Diethyl oxalate, LiHMDS, THF, -70 to -80 °C | 2-oxo-2-(4-oxo-tetrahydro-2H-pyran-3-yl) ethyl acetate (compound 2) | Intermediate | Low temp reaction, argon atmosphere |
| 2 | Compound 2 + Hydrazine hydrate, Glacial acetic acid, 20-30 °C | Ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (compound 3) | Intermediate | Overnight reaction, pH adjustment |
| 3 | Compound 3 + LiOH (aq), Ethanol, 10-60 °C | This compound (compound 4) | Final product | Hydrolysis and acidification |
Research Findings and Industrial Implications
- The method was developed to overcome the limitations of prior art, notably the explosive hazard and poor scalability of ethyl diazoacetate routes.
- The use of lithium bis(trimethylsilyl)amide as a base catalyst enables efficient formation of the key intermediate under controlled low-temperature conditions.
- The ring-closing step with hydrazine hydrate proceeds smoothly at mild temperatures, avoiding harsh conditions.
- Hydrolysis with lithium hydroxide in ethanol provides a clean conversion to the target acid.
- The process avoids complicated chromatographic purification, which is a significant advantage for industrial production.
- The overall process is amenable to scale-up, with reproducible yields and high purity, making it suitable for commercial manufacture of this important drug intermediate.
Q & A
Q. What are the established synthetic pathways for 2-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid?
The compound is synthesized via cyclocondensation reactions, often involving pyrazole precursors and acetic acid derivatives. Key steps include:
- Cyclocondensation : Reacting 3-aminopyrazole derivatives with cyclic ketones (e.g., tetrahydropyran-4-one) under acidic conditions to form the fused pyranopyrazole core .
- Functionalization : Introducing the acetic acid moiety through alkylation or nucleophilic substitution. For example, methyl ester precursors (e.g., Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate) are hydrolyzed under basic conditions to yield the carboxylic acid .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How is the compound structurally characterized to confirm its identity?
A multi-technique approach is employed:
- NMR Spectroscopy : 1H and 13C NMR resolve the pyranopyrazole ring system (e.g., δ 4.2–5.0 ppm for pyran oxygenated carbons; δ 7.5–8.5 ppm for pyrazole protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 223.0984 for C₉H₁₀N₂O₃) .
- X-ray Crystallography : Resolves the bicyclic structure and confirms stereochemistry .
Q. What are the key physicochemical properties relevant to experimental handling?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-formulation studies recommend DMSO stock solutions for biological assays .
- Stability : Stable at –20°C under inert atmospheres but prone to hydrolysis in aqueous alkaline conditions due to the ester/acid moiety .
Advanced Research Questions
Q. How can synthesis yields be optimized using catalytic systems?
Recent studies highlight:
- Ionic Liquid Catalysts : Protic acidic ionic liquids (e.g., [TMBSED][TFA]₂) enhance reaction rates and yields (up to 92%) in cyclocondensation steps by stabilizing intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >85% .
- Catalyst Screening : Transition metals (e.g., Cu(I)) or Brønsted acids (e.g., H₂SO₄) improve regioselectivity in pyran ring formation .
Q. What structural analogs exhibit enhanced bioactivity, and how do substituents influence activity?
SAR studies on analogs reveal:
- Electron-withdrawing groups (e.g., –COOH) improve solubility but reduce membrane permeability.
- Bulkier substituents (e.g., cyclopropylmethyl) enhance target specificity by steric complementarity .
Q. How do computational models predict binding interactions with biological targets?
- Docking Studies : Molecular docking (AutoDock Vina) identifies hydrogen bonding between the acetic acid group and kinase ATP-binding pockets (e.g., CDK2: ΔG = –9.2 kcal/mol) .
- MD Simulations : 100-ns simulations reveal stable binding with bacterial DNA gyrase (RMSD < 2.0 Å), validating antimicrobial potential .
- Contradictions : Discrepancies between in silico predictions and in vitro assays (e.g., lower observed IC₅₀ values) may arise from solvation effects or protein flexibility .
Data Contradiction Analysis
- Synthetic Yield Variability : Discrepancies in yields (e.g., 70% vs. 90%) across studies may stem from catalyst purity or solvent drying methods. Systematic parameter screening (temperature, catalyst loading) is recommended .
- Bioactivity Inconsistencies : Divergent results in kinase inhibition assays (e.g., IC₅₀ ranging from 1–10 µM) could reflect assay conditions (e.g., ATP concentration variations). Standardizing protocols (e.g., fixed [ATP] = 100 µM) improves reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
